2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 1,2,4-oxadiazole moiety. This compound has attracted attention in various fields such as medicinal chemistry and organic synthesis due to its potential biological activities and structural properties. The piperidine ring is commonly found in many bioactive molecules, while the 1,2,4-oxadiazole ring is known for its diverse biological functions, making this compound a valuable subject for research and application in pharmaceuticals and material science.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is often synthesized for research purposes and is available through chemical suppliers specializing in organic compounds. The chemical identification number for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is 1211196-88-1 .
The synthesis of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents under basic conditions.
The molecular structure of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine consists of a piperidine ring (a six-membered saturated nitrogen-containing ring) attached to a 1,2,4-oxadiazole moiety. The oxadiazole ring contains two nitrogen atoms and one oxygen atom within a five-membered ring structure.
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is not fully elucidated but likely involves interactions with various biological targets due to its structural components. It may modulate biological pathways by binding to enzymes or receptors, which could lead to therapeutic effects such as antimicrobial or anticancer activities .
The compound generally appears as a solid at room temperature. Specific melting points and solubility characteristics may vary based on purity and crystalline form.
Key chemical properties include:
Relevant data indicates that derivatives of oxadiazoles often exhibit notable thermal stability and reactivity under specific conditions .
The applications of 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine span several domains:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangements sparked pharmacological interest. The 1960s marked a watershed with the approval of oxolamine as a cough suppressant—the first therapeutic agent featuring this scaffold. Subsequent decades witnessed systematic exploitation of its drug-like properties, culminating in FDA-approved drugs like the antiviral pleconaril (2000s), the muscular dystrophy therapy ataluren (2010s), and the anxiolytic fasiplon [3] [10].
The scaffold’s versatility is evidenced by its presence in natural products such as phidianidines A/B (isolated from sea slug Phidiana militaris in 2011), which exhibit cytotoxic activity against tumor cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) [3]. Modern drug discovery leverages advanced synthetic strategies like microwave-assisted cyclization and transition-metal catalysis, enabling efficient construction of 3,5-disubstituted variants critical for bioactivity optimization [1] [3].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Discovery
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic agent with 1,2,4-oxadiazole core |
2011 | Isolation of Phidianidines A/B | Natural products with cytotoxic activity |
2010s | Ataluren FDA approval | Treatment for Duchenne muscular dystrophy |
2020s | Hybrid scaffolds (e.g., imidazole-oxadiazoles) | Multitargeted anticancer agents (e.g., compound 5w) |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing metabolic instability while preserving pharmacophore geometry. Key advantages include:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Esters/Amides
Parameter | 1,2,4-Oxadiazole | Ester/Amide | Pharmacological Impact |
---|---|---|---|
Metabolic stability | High (resists hydrolysis) | Low (enzyme-sensitive) | Extended half-life |
Dipole moment | ~3.5 Debye | ~1.5–1.8 Debye | Improved target binding |
Hydrogen bonding | Accepts 1–2 H-bonds | Accepts/donates H-bonds | Tunable solubility/permeability |
Synthetic flexibility | 3,5-Disubstitution feasible | Limited modifications | Broad SAR exploration |
Piperidine integration with 1,2,4-oxadiazoles creates multifunctional hybrids that exploit synergistic pharmacophoric effects. The piperidine moiety contributes:
Anticancer applications highlight this synergy: Compound 5w (an imidazole-oxadiazole-piperidine hybrid) demonstrates broad-spectrum cytotoxicity (IC₅₀ = 7.51–33.67 µM against multiple cancer lines) by inducing apoptosis via caspase-3/8 activation and Bcl-2 suppression [2]. Molecular docking confirms dual binding to ID proteins (ID1-4), transcription factors implicated in tumor metastasis [2].
Table 3: Pharmacological Profiles of Piperidine-1,2,4-Oxadiazole Hybrids
Compound | Therapeutic Area | Key Targets | Potency | Mechanistic Insights |
---|---|---|---|---|
5w | Anticancer | ID proteins | IC₅₀ = 7.51–33.67 µM | Caspase-3/8 activation, Bcl-2 downregulation |
9b | Anticancer | EGFR/BRAFV600E | IC₅₀ = 76 nM (EGFR) | G₂/M cell cycle arrest |
2b | Anti-Alzheimer’s | AChE | IC₅₀ = 0.00098 µM | Dual AChE/MAO-B inhibition |
27 | Antidiabetic | GPR119 | EC₅₀ < 50 nM | Glucose-dependent insulin secretion |
This hybrid exemplifies strategic design:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: